2-甲基-2-(2-噻吩基)丙醇

描述

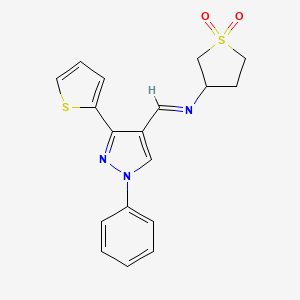

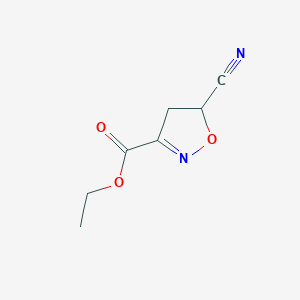

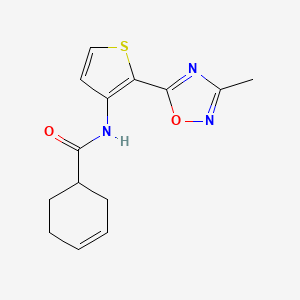

“2-Methyl-2-(2-thienyl)propan-1-ol” is a chemical compound that contains a thiophene ring and a propanol group. Thiophene is a five-membered ring with one sulfur atom . The propanol group is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “2-Methyl-2-(2-thienyl)propan-1-ol” would consist of a thiophene ring attached to a propanol group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of biologically active compounds . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-2-(2-thienyl)propan-1-ol” would depend on its exact structure. For example, 2-Methyl-2-propanol has a boiling point of 355.5 ± 0.7 K and a density of 0.857 g/mL at 25 °C .科学研究应用

有机化学中的生物质衍生溶剂

源自可再生资源的 2-甲基四氢呋喃 (2-MeTHF) 是一种环保合成策略中的替代溶剂。其性质使其适用于涉及有机金属、有机催化和生物转化的合成,以及木质纤维素材料的加工。由于其初步毒理学评估,它在药物化学中显示出潜力 (Pace 等,2012).

噻唑啉衍生物的合成和生物活性

一项关于 2-十四烷酰亚氨基-3-芳基-4-甲基-1,3-噻唑啉衍生物的合成和生物活性的研究重点介绍了涉及 1-芳酰基-3-芳基硫脲与丙酮-2 缩环的过程。合成的化合物作为碱性磷酸酶的有效抑制剂显示出有希望的结果,这可能导致新的药物应用 (Ahmed 等,2022).

单晶相中的光致变色性

对 1,2-双(2-甲基-5-苯基-3-噻吩基)全氟环戊烯及其衍生物的研究证明了单晶相中的可逆光致变色反应。这对开发具有光响应特性的材料具有影响,这与材料科学和纳米技术等领域相关 (Irie 等,2000).

催化转化

一项关于 1-(2-氨基苯基)丙醇-2 转化的研究探索了使用各种催化剂将该化合物转化为 2-甲基吲哚,突出了催化在化学合成和工业过程中的应用潜力 (Bernas 等,2015).

聚合物太阳能电池

研究了使用噻吩并[3,4-b]-噻吩/苯并二噻吩的甲醇处理来提高聚合物太阳能电池效率的方法。这项研究有助于开发更高效的太阳能设备 (Zhou 等,2013).

嗜热自养甲烷菌和辅酶 M

对嗜热自养甲烷菌的研究探索了 2-(甲硫基)乙磺酸盐类似物在甲基辅酶 M 还原酶系统中的活性。这项研究对理解和控制微生物中的代谢途径具有影响 (Gunsalus 等,1978).

大肠杆菌中的代谢工程

一项研究重点关注大肠杆菌中 1,2-丙二醇途径的代谢工程,证明了从葡萄糖生产 1,2-丙二醇。这项研究有助于开发基于生物的化学生产方法 (Altaras 和 Cameron,1999).

卡西酮的合成

对包括 2-(乙氨基)-1-(4-甲基苯基)丙انون-1 在内的各种卡西酮的合成和结构表征的研究提供了对精神活性物质化学性质的见解以及潜在的药物化学应用 (Nycz 等,2011).

作用机制

Target of Action

Alcohols generally interact with a variety of molecular targets in the body, including enzymes and cell membranes. The specific targets would depend on the exact structure of the alcohol and the biological system in which it is present .

Mode of Action

Alcohols can form hydrogen bonds with other molecules due to the presence of the polar hydroxyl (-OH) group. This can lead to interactions with biological molecules and changes in their structure and function .

Biochemical Pathways

Alcohols can be involved in various biochemical pathways. They can be metabolized by enzymes such as alcohol dehydrogenase and can be involved in reactions that produce other compounds .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) of alcohols depend on their specific structure and the biological system. Generally, small alcohols are rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The effects of alcohols at the molecular and cellular level can vary widely, depending on the specific alcohol and its concentration. Effects can range from changes in cell membrane fluidity to enzyme inhibition or activation .

Action Environment

The action, efficacy, and stability of alcohols can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

安全和危害

The safety and hazards of “2-Methyl-2-(2-thienyl)propan-1-ol” would depend on its exact structure and use. For example, 2-Methyl-2-propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a flammable liquid and can cause skin irritation, serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

属性

IUPAC Name |

2-methyl-2-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-8(2,6-9)7-4-3-5-10-7/h3-5,9H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJPDCQBUPZLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2968912.png)

![Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2968913.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2968915.png)

![Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate](/img/structure/B2968917.png)

![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)

![(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2968932.png)